molecular formula C15H17ClN6O2 B2872976 2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol CAS No. 878063-19-5

2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol

Cat. No. B2872976
CAS RN: 878063-19-5
M. Wt: 348.79
InChI Key: XQOVMDFYIMFAIR-UHFFFAOYSA-N
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Description

The compound “2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring . This core is substituted with various functional groups, including a 3-chloro-4-methoxyphenyl group and an ethanol group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidine core is a bicyclic system, and the compound also contains a phenyl ring and an ethanol group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures have been involved in various chemical reactions. For example, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been used as inhibitors against PARP-1, a protein involved in DNA repair .

Scientific Research Applications

Facile Synthesis and Biological Activities

A study by Kaping et al. (2016) discusses an environmentally benign synthesis method for pyrazolo[1,5-a]pyrimidine derivatives, which may relate to the structural family of the mentioned compound. The synthesis process utilizes ultrasound irradiation and KHSO4 in aqueous media, offering a simple and efficient route. The synthesized compounds were evaluated for anti-inflammatory and anti-cancer activities, showing promising results. This research highlights the compound's potential in developing new therapeutic agents with anti-inflammatory and anti-cancer properties (Kaping et al., 2016).

Anticancer and Anti-5-lipoxygenase Agents

Rahmouni et al. (2016) synthesized a novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which were evaluated for cytotoxic (against HCT-116 and MCF-7 cancer cell lines) and 5-lipoxygenase inhibition activities. The study found that these compounds exhibit promising activities, suggesting the potential therapeutic applications of the mentioned compound and its derivatives in cancer treatment and inflammation reduction (Rahmouni et al., 2016).

Charge Transfer Complex Studies

Al-Attas et al. (2009) investigated the charge transfer complexes formed between various heterocyclic amines and chloranilic acid in ethanol. This study, focusing on the spectroscopic characteristics and stability of these complexes, can provide insights into the electronic properties of compounds structurally related to the mentioned compound, potentially contributing to the development of novel materials or analytical methods (Al-Attas et al., 2009).

Green Chemistry Approaches

Zolfigol et al. (2013) reported a green and efficient method for synthesizing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, utilizing isonicotinic acid as a dual and biological organocatalyst under solvent-free conditions. This approach, emphasizing environmentally friendly synthesis processes, could be relevant for creating derivatives of the compound , aligning with the principles of green chemistry (Zolfigol et al., 2013).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the activities observed for similar compounds . Additionally, further studies could focus on optimizing the synthesis of this compound and similar compounds .

properties

IUPAC Name

2-[[4-(3-chloro-4-methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN6O2/c1-22-14-10(8-18-22)13(20-15(21-14)17-5-6-23)19-9-3-4-12(24-2)11(16)7-9/h3-4,7-8,23H,5-6H2,1-2H3,(H2,17,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOVMDFYIMFAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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